![molecular formula C14H13ClN2O3S B3739611 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide](/img/structure/B3739611.png)
2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide
Overview
Description
2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPTH is a hydrazide derivative that has been shown to inhibit several enzymes, including histone acetyltransferases (HATs) and p300/CBP-associated factor (PCAF). These enzymes are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and neurological disorders.
Mechanism of Action
2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide inhibits the activity of HATs and PCAF by binding to their active sites. HATs and PCAF are enzymes that acetylate histones, which are proteins that regulate gene expression by modifying the structure of chromatin. By inhibiting the activity of HATs and PCAF, 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide can alter gene expression and affect cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of amyloid beta protein in Alzheimer's disease, and inhibit the replication of HIV. 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide in lab experiments is its specificity for HATs and PCAF, which allows for targeted inhibition of these enzymes. However, 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide has also been shown to have off-target effects on other enzymes, which can complicate interpretation of results. Additionally, the synthesis of 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide can be challenging and requires specialized equipment and expertise.
Future Directions
Future research on 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide could focus on improving its specificity for HATs and PCAF, as well as identifying its off-target effects on other enzymes. Additionally, further studies could investigate the potential of 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide as a therapeutic agent in other diseases, such as inflammatory disorders and viral infections. Finally, the development of more efficient synthesis methods for 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide could facilitate its use in lab experiments and clinical trials.
Scientific Research Applications
2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and HIV. 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide has been shown to reduce the accumulation of amyloid beta protein, a hallmark of the disease. 2-(2-chlorophenoxy)-N'-(2-thienylacetyl)acetohydrazide has also been shown to inhibit the replication of HIV by targeting the Tat protein, which is essential for viral replication.
properties
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]-2-thiophen-2-ylacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-5-1-2-6-12(11)20-9-14(19)17-16-13(18)8-10-4-3-7-21-10/h1-7H,8-9H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCPDBSRKLFJTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NNC(=O)CC2=CC=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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